2-imino-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
2-imino-8-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The structure of this compound includes a chromene ring system with an imino group at the 2-position, a methoxy group at the 8-position, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-8-methoxy-2H-chromene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions can vary, including the use of different solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, and polyethylene glycol-400. The reactions can be carried out under thermal or ultrasound activation conditions, or simply by stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2-imino-2H-chromene-3-carbonitrile: This compound has a similar chromene ring system but with a cyano group instead of a carboxamide group.
2-(phenylimino)-2H-chromene-3-carboxamide: This compound has a phenyl group attached to the imino group, which can enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other iminochromenes .
Properties
CAS No. |
1728-87-6 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-2-3-6-5-7(10(12)14)11(13)16-9(6)8/h2-5,13H,1H3,(H2,12,14) |
InChI Key |
HHMZURGWXAWJGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N |
Origin of Product |
United States |
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